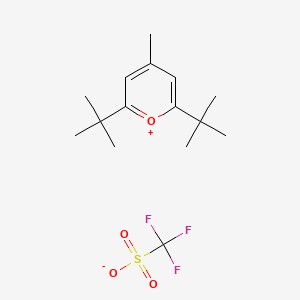
2,6-Di-tert-butyl-4-methylpyrylium Trifluoromethanesulfonate
Overview
Description
2,6-Di-tert-butyl-4-methylpyrylium Trifluoromethanesulfonate is a chemical compound with the molecular formula C15H23F3O4S . It is a sterically hindered, non-nucleophilic base which distinguishes between BrÖnsted (protonic) and Lewis acids .
Synthesis Analysis
This compound is used for the generation of enol triflates from ketones using trifluoromethanesulfonic anhydride . It is also used in the synthesis of 1,2-dihydro-2-silanaphthalene derivatives, as a base in PtCl4-catalyzed cyclization reactions of homopropargyl azide derivatives .Molecular Structure Analysis
The molecular structure of 2,6-Di-tert-butyl-4-methylpyrylium Trifluoromethanesulfonate is complex, and its analysis would require detailed crystallographic studies .Chemical Reactions Analysis
2,6-Di-tert-butyl-4-methylpyrylium Trifluoromethanesulfonate is involved in various chemical reactions. For instance, it enables the direct high-yield conversion of aldehydes and ketones to vinyl triflates .Physical And Chemical Properties Analysis
This compound is a solid at 20°C . It has a molecular weight of 356.4 . The melting point ranges from 170.0 to 173.0°C .Scientific Research Applications
Generation of Enol Triflates
This compound is instrumental in the synthesis of enol triflates from ketones, which is a critical step in organic synthesis. The process involves the use of trifluoromethanesulfonic anhydride and serves as a gateway to various enol derivatives .
Synthesis of 1,2-Dihydro-2-silanaphthalene Derivatives
As a base, 2,6-Di-tert-butyl-4-methylpyrylium Trifluoromethanesulfonate facilitates the synthesis of 1,2-dihydro-2-silanaphthalene derivatives. These derivatives are significant in the study of silicon-containing heterocyclic compounds .
Cyclization Reactions
The compound acts as a base in PtCl4-catalyzed cyclization reactions of homopropargyl azide derivatives. This application is crucial in the formation of various cyclic structures, which are common frameworks in many natural products .
Conversion of Aldehydes and Ketones to Vinyl Triflates
It enables the direct high-yield conversion of aldehydes and ketones to vinyl triflates. This transformation is valuable for constructing carbon-carbon double bonds in a controlled manner .
Distinguishing Brönsted and Lewis Acids
Due to its sterically hindered, non-nucleophilic base nature, it can distinguish between Brönsted (protonic) and Lewis acids. This property is useful in acid-base chemistry to identify the nature of acids in complex mixtures .
Organic Synthesis
In organic synthesis, this compound is used as a reagent for various transformations. Its unique chemical structure makes it suitable for reactions that require a stable, non-nucleophilic base .
Mechanism of Action
Mode of Action
It is known that the compound is used for the generation of enol triflates from ketones using trifluoromethanesulfonic anhydride . This suggests that it may interact with its targets through a mechanism involving the formation of enol triflates.
Biochemical Pathways
Given its use in the generation of enol triflates from ketones , it may be involved in pathways related to ketone metabolism.
Result of Action
Given its use in the generation of enol triflates from ketones , it may induce changes in the chemical structure of ketones, leading to the formation of enol triflates.
Action Environment
It is known that the compound is a solid at 20 degrees celsius , suggesting that its physical state may be influenced by temperature
Safety and Hazards
properties
IUPAC Name |
2,6-ditert-butyl-4-methylpyrylium;trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23O.CHF3O3S/c1-10-8-11(13(2,3)4)15-12(9-10)14(5,6)7;2-1(3,4)8(5,6)7/h8-9H,1-7H3;(H,5,6,7)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVABNVGYCQZFO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=[O+]C(=C1)C(C)(C)C)C(C)(C)C.C(F)(F)(F)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23F3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371620 | |
| Record name | 2,6-Di-tert-butyl-4-methylpyran-1-ium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Di-tert-butyl-4-methylpyrylium Trifluoromethanesulfonate | |
CAS RN |
59643-43-5 | |
| Record name | 2,6-Di-tert-butyl-4-methylpyran-1-ium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-DI-TERT-BUTYL-4-METHYL-PYRANYLIUM, TRIFLUORO-METHANESULFONATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Methylbenzo[d]isoxazol-3-ol](/img/structure/B1586163.png)
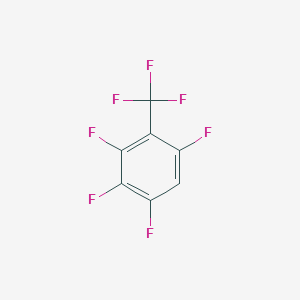
![4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B1586165.png)
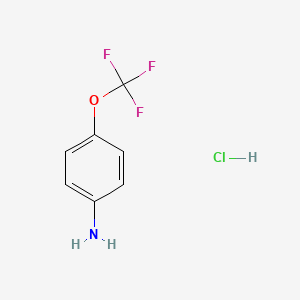
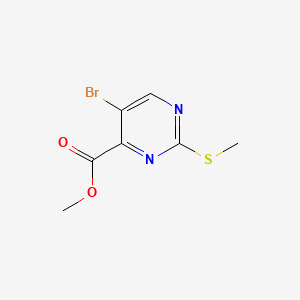
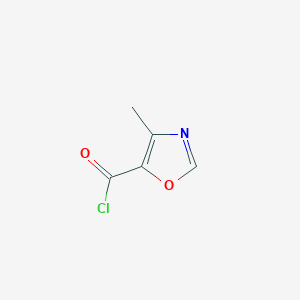
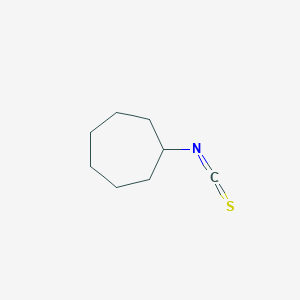
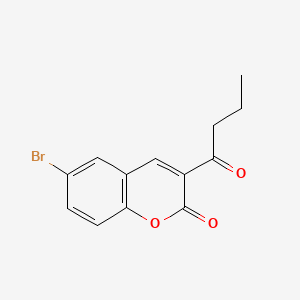
![5-Methylbenzo[d]thiazol-2(3H)-one](/img/structure/B1586176.png)
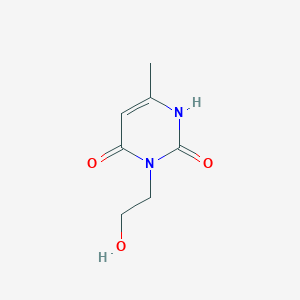
![Methyl 5-aminobenzo[b]thiophene-2-carboxylate](/img/structure/B1586178.png)
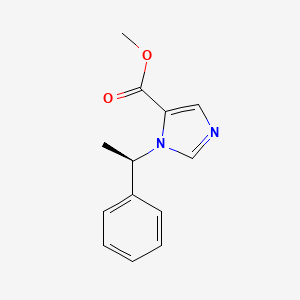

![2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1586182.png)